5-methyl-1H-benzimidazole-2-sulfonic acid
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Overview
Description
5-methyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic aromatic compound that features a benzimidazole core structure with a methyl group at the 5-position and a sulfonic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-benzimidazole-2-sulfonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1,2-phenylenediamine with sulfuric acid, leading to the formation of the benzimidazole ring with a sulfonic acid group at the 2-position. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H-benzimidazole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield reduced benzimidazole derivatives.
Substitution: The methyl group at the 5-position can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
5-methyl-1H-benzimidazole-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-1H-benzimidazole-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzimidazole ring can also interact with nucleic acids, affecting cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-benzimidazole: Lacks the sulfonic acid group, which may result in different chemical and biological properties.
1H-benzimidazole-2-sulfonic acid: Lacks the methyl group at the 5-position, which can affect its reactivity and interactions.
2-methylbenzimidazole: Similar structure but lacks the sulfonic acid group, leading to different applications and properties.
Uniqueness
5-methyl-1H-benzimidazole-2-sulfonic acid is unique due to the presence of both the methyl group and the sulfonic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-methyl-1H-benzimidazole-2-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-5-2-3-6-7(4-5)10-8(9-6)14(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVPLRUXEMIVCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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